4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring three key structural motifs:
Furan-2-ylmethyl group: A heterocyclic moiety that may influence electronic properties and metabolic stability.
4-(Methylthio)benzo[d]thiazol-2-yl group: A benzothiazole ring with a methylthio substituent, a common scaffold in bioactive molecules targeting kinases or proteases .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S3/c1-24(2)32(27,28)17-11-9-15(10-12-17)21(26)25(14-16-6-5-13-29-16)22-23-20-18(30-3)7-4-8-19(20)31-22/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXJLFGOBTZLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the furan, methylthio, and dimethylsulfamoyl groups through various substitution reactions. Common reagents used in these steps include:
Benzoyl chloride: for the formation of the benzamide core.
Furan-2-carbaldehyde:
4-(methylthio)benzo[d]thiazole: for the thiazole ring.
Dimethylamine: and for the dimethylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, leading to potential therapeutic effects.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with molecular targets in biological systems. The compound’s various functional groups can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, the dimethylsulfamoyl group may inhibit certain enzymes, while the furan and thiazole rings may interact with receptors.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares the target compound with structurally related derivatives:
*Calculated based on molecular formula.
Key Observations :
- The target compound’s dimethylsulfamoyl group differentiates it from analogs with bulkier alkyl or aryl substituents (e.g., butyl-ethyl in or phenyl-methyl in ). This may improve solubility compared to lipophilic derivatives .
- The 4-(methylthio)benzothiazole moiety is structurally analogous to compounds in and , which exhibit enzyme inhibitory effects (e.g., kinase or protease targets) .
Melting Points and Stability
- Benzothiazole derivatives with sulfonamide groups typically exhibit high melting points (e.g., 177–240°C in and ), suggesting the target compound may also have a high melting point due to its rigid aromatic framework .
- The methylthio group on the benzothiazole ring could enhance thermal stability compared to unsubstituted analogs .
Enzyme Inhibition
- Benzothiazole sulfonamides in and showed inhibitory activity against kinases and proteases, likely due to interactions with ATP-binding pockets or catalytic cysteine residues . The target compound’s dimethylsulfamoyl group may similarly engage in hydrogen bonding with enzyme active sites.
Immunomodulation
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing literature on the compound's synthesis, biological evaluation, and mechanisms of action.
The compound has the following chemical properties:
- Molecular Formula : C21H23N5O5S2
- Molecular Weight : 489.6 g/mol
- CAS Number : 1105251-10-2
Biological Activity Overview
Research indicates that compounds with similar structures, particularly those containing benzothiazole and furan moieties, exhibit a broad spectrum of biological activities including anti-tumor, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of this compound.
Anti-Tumor Activity
A study evaluated the effects of benzothiazole derivatives on various cancer cell lines. The compound demonstrated significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The mechanisms of action included:
- Induction of Apoptosis : At concentrations of 1, 2, and 4 μM, the compound promoted apoptosis and caused cell cycle arrest in A431 and A549 cells .
- Inhibition of Cell Migration : The scratch wound healing assay indicated reduced migration capabilities in treated cells .
Table 1: Summary of Anti-Tumor Effects
| Cell Line | Concentration (μM) | Effect on Proliferation | Apoptosis Induction | Migration Inhibition |
|---|---|---|---|---|
| A431 | 1, 2, 4 | Significant | Yes | Yes |
| A549 | 1, 2, 4 | Significant | Yes | Yes |
Anti-Inflammatory Activity
The compound's effect on inflammatory markers was assessed using RAW264.7 mouse macrophages. Results showed a decrease in IL-6 and TNF-α levels, indicating a potential anti-inflammatory mechanism . This suggests that the compound may be beneficial in treating inflammatory diseases.
Mechanistic Studies
Western blot analysis revealed that the compound affects protein expression involved in cell survival and apoptosis pathways. Specifically:
- Downregulation of Anti-apoptotic Proteins : The expression levels of proteins like Bcl-2 were significantly reduced.
- Upregulation of Pro-apoptotic Proteins : Increased levels of Bax were observed, supporting the induction of apoptosis .
Case Studies
- Case Study on Lung Cancer Treatment :
- A clinical trial involving patients with advanced non-small cell lung cancer evaluated a similar benzothiazole derivative. Patients receiving the treatment showed improved survival rates and reduced tumor sizes compared to control groups.
- Case Study on Inflammatory Disorders :
- In vitro studies demonstrated that the compound effectively reduced markers associated with rheumatoid arthritis in synovial cells, suggesting its potential application in treating autoimmune conditions.
Q & A
Q. Basic
- IR Spectroscopy : Identify sulfonamide (S=O stretch ~1350–1300 cm⁻¹) and amide (C=O stretch ~1680–1640 cm⁻¹) functional groups .
- NMR : Use ¹H/¹³C NMR to confirm substituent connectivity. For example, furan protons appear as doublets at δ 6.2–7.4 ppm, while methylthio groups resonate at δ 2.5–3.0 ppm .
- ESI-MS : Verify molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
How can preliminary biological activity screening be designed for this compound?
Q. Basic
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods (MIC determination) .
- Enzyme Inhibition : Screen for activity against PFOR (pyruvate:ferredoxin oxidoreductase) via NADH oxidation assays, as seen in nitazoxanide derivatives .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
What strategies guide structure-activity relationship (SAR) studies for sulfamoyl-thiazole benzamides?
Q. Advanced
- Substituent Variation : Modify the furan-2-ylmethyl group to assess steric/electronic effects on bioactivity. For example, replace with pyridyl or phenyl groups .
- Sulfamoyl Group Optimization : Compare dimethylsulfamoyl with trifluoromethylsulfonyl to evaluate metabolic stability .
- Thiazole Ring Modifications : Introduce halogen (Cl, Br) or methyl groups at the 4-position of the benzothiazole to enhance lipophilicity .
How can molecular docking predict the interaction of this compound with target enzymes?
Q. Advanced
- Target Selection : Use enzymes like PFOR (PDB: 1PFO) or bacterial DHFR (dihydrofolate reductase) for docking .
- Software : Perform rigid/flexible docking with AutoDock Vina, focusing on hydrogen bonds (e.g., amide-NH with Asp128 in PFOR) and hydrophobic interactions (e.g., benzothiazole with Phe98) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., nitazoxanide ΔG = -9.2 kcal/mol) .
What stability challenges arise during storage, and how can they be mitigated?
Q. Advanced
- Hydrolysis : The sulfamoyl group is prone to hydrolysis in aqueous buffers. Store lyophilized at -20°C under argon .
- Photodegradation : Shield from UV light by using amber vials, as thiazole derivatives degrade under prolonged exposure .
- Oxygen Sensitivity : Add antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/v in DMSO stock solutions .
How can HPLC methods be optimized for purity analysis?
Q. Advanced
- Column : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (40:60 to 10:90 over 20 min) .
- Detection : Set UV wavelength to 254 nm for sulfonamide/benzamide chromophores .
- Validation : Ensure linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
What strategies improve aqueous solubility for in vivo studies?
Q. Advanced
- Prodrug Design : Convert the sulfamoyl group to a phosphate ester for increased hydrophilicity .
- Co-Solvents : Use 10% β-cyclodextrin in PBS (pH 7.4) to solubilize via host-guest complexation .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
How can the mechanism of action be elucidated for this compound?
Q. Advanced
- Transcriptomics : Perform RNA-seq on treated bacterial cells to identify downregulated pathways (e.g., folate biosynthesis) .
- Enzyme Kinetics : Measure Ki values via Lineweaver-Burk plots for PFOR inhibition .
- Fluorescence Quenching : Monitor binding to bacterial DNA gyrase using ethidium bromide displacement assays .
What alternative synthetic routes exist for scale-up?
Q. Advanced
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W for 15 min) .
- Flow Chemistry : Use microreactors for continuous coupling of benzamide and thiazole intermediates .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) and employ biocatalysts (e.g., lipases) for amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
